molecular formula C14H23NO4S B585012 Tapentadol-d5 O-Sulfate CAS No. 1346598-84-2

Tapentadol-d5 O-Sulfate

Cat. No.: B585012
CAS No.: 1346598-84-2
M. Wt: 306.432
InChI Key: HPEFZESOUVTBSA-ODWVCUCBSA-N
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Description

Tapentadol-d5 O-Sulfate is a deuterated sulfate conjugate of tapentadol, an opioid analgesic. This compound is primarily used in pharmacokinetic studies to understand the metabolism and excretion of tapentadol. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart in analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol-d5 O-Sulfate involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of deuterated tapentadol using industrial reactors.

    Purification: Purification of the intermediate compounds using techniques such as crystallization or chromatography.

    Sulfation: Large-scale sulfation using industrial sulfating agents and reactors.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur under the influence of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation Products: Oxidized derivatives of tapentadol-d5.

    Reduction Products: Reduced forms of tapentadol-d5.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness:

This compound stands out due to its unique combination of deuterium labeling and sulfate conjugation, making it an invaluable tool in scientific research and drug development.

Biological Activity

Tapentadol-d5 O-Sulfate is a deuterated derivative of Tapentadol, a synthetic analgesic that exhibits dual mechanisms of action: it acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This compound is primarily utilized in research settings to investigate the pharmacokinetics and metabolism of Tapentadol, providing insights into its biological activity and therapeutic potential.

  • Molecular Formula : C14H23NO4S
  • Molar Mass : Approximately 301.40 g/mol
  • Structure : The presence of a sulfate group enhances solubility and bioavailability, which may influence its pharmacokinetic profile compared to non-deuterated forms.

This compound retains the biological activity of its parent compound, Tapentadol. Its mechanisms include:

  • Mu-opioid Receptor Agonism : This action provides analgesic effects comparable to traditional opioids but with a lower risk of opioid-related side effects.
  • Norepinephrine Reuptake Inhibition : This contributes to its pain-relieving properties by enhancing noradrenergic signaling, which is crucial in pain modulation.

Pharmacokinetics

Research indicates that this compound undergoes significant metabolic processing. Approximately 70% of the administered dose is excreted in urine, with 55% as the O-glucuronide metabolite and 15% as the sulfate metabolite . The pharmacokinetic characteristics are crucial for understanding its efficacy and safety profile.

Table 1: Pharmacokinetic Parameters of Tapentadol Metabolites

MetabolitePercentage ExcretedClearance (CL)Volume of Distribution (V)
Tapentadol-O-glucuronide55%10.5 L/h28.1 L
Tapentadol-O-sulfate15%30.9 L/h16.8 L

Case Studies and Clinical Trials

  • Multiple Dose Pharmacokinetics : A study involving multiple doses of Tapentadol oral solution assessed the pharmacokinetics of Tapentadol and its metabolites. The results indicated that mean serum concentrations of Tapentadol-O-sulfate were comparable to those observed in earlier trials, highlighting its consistent metabolic behavior .
  • Safety Profile : In clinical trials, Tapentadol has shown a favorable safety profile compared to other opioids, with fewer gastrointestinal side effects attributed to its dual mechanism of action .
  • Case Report on Toxicity : A case report detailed a fatal intoxication involving Tapentadol, where various metabolites including Tapentadol-O-sulfate were detected in biological samples post-mortem. This underscores the importance of understanding the metabolic pathways and potential toxicities associated with Tapentadol derivatives .

Interaction Studies

This compound interacts with various cytochrome P450 enzymes during metabolism, influencing both pharmacological effects and potential side effects. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens involving Tapentadol.

Table 2: Binding Affinities of Tapentadol

Receptor TypeKi Value (µM)
Mu-opioid receptor (MOR)0.16
Delta-opioid receptor (DOR)0.97
Kappa-opioid receptor (KOR)0.91
Norepinephrine transporter0.48

Properties

IUPAC Name

[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEFZESOUVTBSA-ODWVCUCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858424
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-84-2
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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